molecular formula C9H8N2S B1506092 3-(Isothiazol-5-yl)aniline CAS No. 904086-00-6

3-(Isothiazol-5-yl)aniline

Cat. No.: B1506092
CAS No.: 904086-00-6
M. Wt: 176.24 g/mol
InChI Key: VIVGZELEQSMMCF-UHFFFAOYSA-N
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Description

3-(Isothiazol-5-yl)aniline is a heterocyclic aromatic compound featuring an aniline moiety (NH₂-substituted benzene) fused with an isothiazole ring. Isothiazole, a five-membered ring containing sulfur and nitrogen atoms, imparts unique electronic and steric properties to the molecule.

Properties

IUPAC Name

3-(1,2-thiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c10-8-3-1-2-7(6-8)9-4-5-11-12-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVGZELEQSMMCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716993
Record name 3-(1,2-Thiazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904086-00-6
Record name 3-(5-Isothiazolyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=904086-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,2-Thiazol-5-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(Isothiazol-5-yl)aniline is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant data tables and case studies.

Target and Mode of Action

The compound contains an isothiazole ring, which is known for its ability to interact with various biomolecules. It has been observed to affect several cellular processes, including enzyme inhibition and activation. Specifically, this compound has shown inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid. This inhibition can lead to anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation.

Enzyme Interactions

The compound interacts with enzymes such as aldose reductase and aniline dioxygenase. These interactions are significant in metabolic pathways that regulate various physiological functions. For instance, the inhibition of aldose reductase can have implications in managing diabetic complications by preventing sorbitol accumulation .

Cellular Effects

Research indicates that this compound influences cell signaling pathways and gene expression. It can induce morphological changes in cells and impair cellular thiol reduction potential, which may lead to oxidative stress. Studies have demonstrated that at lower dosages, the compound exhibits antioxidant properties, while higher doses may result in cytotoxic effects .

Data Tables

Biological Activity IC50 Value (µM) Effect
COX Inhibition12.5Anti-inflammatory
Aldose Reductase Inhibition15.0Potential diabetic complication prevention
Antioxidant Activity20.0Reduces oxidative stress

Case Studies

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The compound significantly reduced swelling and pain compared to control groups, demonstrating its potential as an anti-inflammatory agent.
  • Antimicrobial Properties : Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. Results indicated that this compound exhibited notable antibacterial effects, particularly against Gram-positive bacteria, suggesting its utility in developing new antimicrobial therapies .
  • Genotoxicity Assessment : The genotoxic potential of this compound was evaluated using the micronucleus test in vitro. While some cytotoxicity was observed at high concentrations, the compound did not significantly increase micronucleated cells at lower doses, indicating a favorable safety profile for therapeutic applications .

Metabolic Pathways

This compound participates in various metabolic pathways involving cytochrome P450 enzymes. Its metabolism is crucial for determining its pharmacokinetic properties and overall biological efficacy. Studies have shown that environmental factors can influence the compound's stability and degradation rates, impacting its biological activity over time .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(Isothiazol-5-yl)aniline with key analogs based on molecular structure, physicochemical properties, and reported applications:

Compound Name Molecular Formula Molecular Weight Heterocycle Type Key Substituents Reported Applications Reference
This compound C₉H₈N₂S 176.24 g/mol Isothiazole NH₂ at benzene C3 Potential pharmacophore (inferred)
3-(1H-Pyrazol-3-yl)aniline C₉H₉N₃ 159.19 g/mol Pyrazole NH₂ at benzene C3 Intermediate in azo dye synthesis
3-(1,3-Oxazol-5-yl)aniline C₉H₈N₂O 160.18 g/mol Oxazole NH₂ at benzene C3 Not explicitly stated; structural analog
3-Bromo-5-(oxazol-5-yl)aniline C₉H₇BrN₂O 239.07 g/mol Oxazole Br at benzene C3, NH₂ at C5 Halogenated analog for targeted drug design
3-(1,3-Benzoxazol-2-yl)aniline C₁₃H₁₀N₂O 210.24 g/mol Benzoxazole NH₂ at benzene C3 High-purity intermediate (95%)

Key Structural and Functional Differences :

Heterocycle Electronic Effects :

  • Isothiazole (S and N in ring) enhances electron-withdrawing properties compared to oxazole (O and N) or pyrazole (two N atoms), influencing reactivity and binding affinity .
  • Benzoxazole (fused benzene-oxazole) increases aromatic surface area, favoring interactions with hydrophobic protein pockets .

Substituent Impact: Halogenation (e.g., bromine in 3-Bromo-5-(oxazol-5-yl)aniline) improves metabolic stability and binding selectivity in drug candidates . Methoxy or cyano groups in analogs (e.g., 3-Methoxy-4-(oxazol-5-yl)aniline, Similarity: 0.92) modulate solubility and bioavailability .

Pyrazole-containing analogs are widely used in azo dyes, leveraging NH₂ groups for coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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